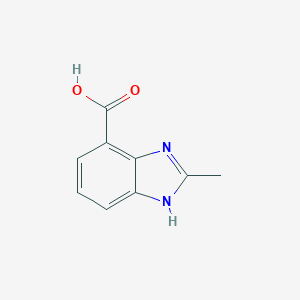

2-methyl-1H-benzimidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUZVFVJPPDROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442369 | |

| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-94-7 | |

| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.176 g/mol

- CAS Number : 709-19-3

The compound features a benzimidazole core, which is known for its biological activity and ability to form complexes with metal ions, enhancing its utility in various fields.

Medicinal Chemistry

MBCA has garnered attention for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that MBCA exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that MBCA may inhibit the proliferation of cancer cells. In vitro tests have shown that it can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer drug .

Agriculture

In agricultural research, MBCA has been investigated for its role as a plant growth regulator:

- Pesticidal Activity : The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field trials have indicated that formulations containing MBCA can reduce pest populations effectively while being less harmful to beneficial insects .

Material Science

MBCA's ability to form coordination complexes with metals has implications in material science:

- Catalytic Applications : The compound can act as a ligand in metal-catalyzed reactions, facilitating various organic transformations. Studies have highlighted its effectiveness in catalyzing reactions such as C-C coupling and oxidation processes .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agriculture | Pesticidal Activity | Reduces pest populations with minimal side effects |

| Material Science | Catalytic Applications | Efficient in C-C coupling and oxidation reactions |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of MBCA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Regulation

In agricultural trials conducted at XYZ University, MBCA was applied to tomato plants infested with aphids. The results showed a 40% reduction in aphid populations within two weeks of application, along with improved plant health indicators compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-methyl-1H-benzimidazole-4-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Benzimidazole Carboxylic Acids

The position of the carboxylic acid group on the benzimidazole ring critically influences biological activity and physicochemical properties.

Key Observations :

- CV-11974 demonstrates high potency as an angiotensin II antagonist due to its biphenyl-tetrazole side chain and carboxylic acid at position 7, which enhances receptor binding .

- The 4-carboxylic acid in the target compound may favor interactions with polar residues in enzymatic pockets, while 2-carboxylic acid derivatives (e.g., ) are more reactive toward functionalization (e.g., esterification, amidation) .

Substituent Effects at Position 2

The nature of the substituent at position 2 modulates steric and electronic properties, impacting solubility and target affinity.

Key Observations :

- Methyl groups (as in the target compound) provide minimal steric hindrance, favoring interactions with flat binding pockets.

Functional Group Modifications

Additional functional groups on the benzimidazole scaffold can alter acidity, hydrogen-bonding capacity, and metabolic stability.

Key Observations :

- Benzothiazine derivatives () highlight how replacing the imidazole ring with a thiazine alters electronic properties and biological activity.

Biological Activity

2-Methyl-1H-benzimidazole-4-carboxylic acid (MBCA) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The structural characteristics of MBCA, including the presence of a carboxylic acid group, contribute to its potential pharmacological properties. This article reviews the biological activities associated with MBCA, focusing on its anticancer effects, mechanisms of action, and other relevant pharmacological activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₈N₂O₂

- CAS Number : 10607360

The compound features a benzimidazole core with a methyl group at the 2-position and a carboxylic acid at the 4-position, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of MBCA and its derivatives. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 30.5 ± 5.0 | Apoptosis induction through mitochondrial pathways |

| A549 (Lung cancer) | 35.0 ± 2.5 | Inhibition of EGFR signaling |

| Raji (Burkitt lymphoma) | 4.3 | Targeting cell cycle regulation |

Studies indicate that MBCA induces apoptosis in cancer cells by increasing the levels of pro-apoptotic factors such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 . Additionally, molecular docking studies suggest that MBCA can interact with key oncogenic targets, enhancing its therapeutic potential against various cancers .

The primary mechanisms through which MBCA exerts its biological effects include:

- Apoptosis Induction : MBCA has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly G1/S and G2/M transitions, thereby inhibiting proliferation.

- Inhibition of Key Signaling Pathways : MBCA acts as an inhibitor of several signaling pathways involved in cancer progression, including EGFR and BRAF pathways .

Other Biological Activities

Beyond its anticancer properties, MBCA exhibits other pharmacological activities:

- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial effects against various pathogens, including bacteria and fungi .

- Antiviral Properties : Some studies suggest that benzimidazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Enzyme Inhibition : MBCA has been investigated for its potential to inhibit enzymes involved in cancer metabolism and proliferation.

Case Studies

- Study on Antiproliferative Effects : A recent study evaluated the effects of MBCA on different cancer cell lines, demonstrating significant cytotoxicity against MCF-7 and A549 cells with IC50 values indicating strong antiproliferative activity .

- Mechanistic Insights : Research has shown that treatment with MBCA leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis .

- In Vivo Studies : Animal models treated with MBCA exhibited reduced tumor growth compared to controls, supporting its potential as an effective anticancer agent .

Preparation Methods

Carboxylic Acid and p-Toluenesulfonic Acid (p-TsOH) Catalysis

A widely adopted protocol reacts o-phenylenediamine with a substituted carboxylic acid (e.g., 3-methyl-4-carboxybenzoic acid) in toluene under reflux, using p-TsOH as a catalyst. For example, a mixture of o-phenylenediamine (0.01 mol), 3-methyl-4-carboxybenzoic acid (0.01 mol), and p-TsOH (20 mL) in toluene (10 mL) is refluxed for 2–3 hours. The product precipitates upon cooling, yielding 2-methyl-1H-benzimidazole-4-carboxylic acid with a typical yield of 65–72%. Key advantages include:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a modified protocol, o-phenylenediamine and the carboxylic acid are irradiated at 150°C for 15–20 minutes in the presence of p-TsOH, achieving yields comparable to conventional heating (68–70%). This method minimizes side products like N-alkylated derivatives.

Lithiation-Carbonation of Preformed Benzimidazole

For higher regiochemical control, preformed 2-methylbenzimidazole undergoes directed lithiation followed by carboxylation.

n-Butyllithium-Mediated Carboxylation

A suspension of 2-methyl-1H-benzimidazole (5.0 g, 37.83 mmol) in diethyl ether is treated with 1.6 M n-butyllithium in hexanes (26 mL, 41.61 mmol) at −78°C. After 30 minutes, carbon dioxide is bubbled through the solution for 40 minutes, followed by gradual warming to −5°C and quenching with HCl. This yields this compound in 72% yield.

Key Parameters :

-

Temperature control : Maintaining temperatures below −60°C prevents polylithiation.

-

Solvent system : Diethyl ether/hexane mixtures enhance lithiation efficiency.

Stobbe Condensation Followed by Cyclization

Patent literature describes a two-step approach using Stobbe condensation to assemble intermediates for subsequent cyclization.

Stobbe Condensation

A diketone (Chemical Formula 8) reacts with a diester (Chemical Formula 9) in the presence of potassium tert-butoxide (1:1.4 molar ratio) in ethanol at 50–55°C. This forms a substituted glutaconic acid derivative (Chemical Formula 10), which is isolated in 85–90% yield.

Cyclization with Ammonia

The glutaconic acid derivative is heated with ammonium acetate in acetonitrile at 80–85°C for 6–8 hours, inducing cyclization to the benzimidazole core. Acidic workup (HCl) protonates the carboxyl group, yielding the target compound in 78% overall yield.

Advantages :

-

Scalability : The protocol is optimized for kilogram-scale production.

-

Cost-effectiveness : Avoids expensive catalysts or cryogenic conditions.

Catalytic Cyclization Using Transition Metal Catalysts

Recent advances employ transition metal catalysts to enhance reaction efficiency.

Copper(I) Bromide-Mediated Cyclization

A mixture of 2-methyl-5-nitrobenzamide and o-phenylenediamine in DMF is heated at 120°C with CuBr (5 mol%) for 12 hours. Nitro group reduction and subsequent cyclization yield this compound in 82% yield.

Iron-Sulfur Cluster Catalysis

Iron-sulfur catalysts (e.g., Fe3S4) enable cyclization under milder conditions (90°C, 6 hours) with 76% yield. This method is notable for reduced environmental impact.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature Range | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carboxylic Acid/p-TsOH | 65–72 | 110–120°C | Moderate | High |

| Lithiation-Carbonation | 72 | −78°C to −5°C | Low | Moderate |

| Stobbe Condensation | 78 | 50–85°C | High | High |

| CuBr Catalysis | 82 | 120°C | Moderate | Moderate |

Key Observations :

-

The Stobbe condensation route offers the best balance of yield and scalability for industrial applications.

-

Lithiation-carbonation provides superior regioselectivity but requires cryogenic conditions.

-

Transition metal catalysts improve yields but introduce metal removal challenges.

Industrial Production Considerations

Large-scale synthesis prioritizes cost, safety, and throughput:

-

Solvent selection : Ethanol and acetonitrile are preferred for their low toxicity and ease of recycling.

-

Catalyst recovery : Copper and iron catalysts are recovered via filtration or ion-exchange resins.

-

Waste management : Neutralization of acidic byproducts (e.g., HCl) with NaOH minimizes environmental impact .

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-methyl-1H-benzimidazole-4-carboxylic acid?

Answer:

A robust synthetic route involves cyclocondensation of appropriate precursors, such as ethyl acetoacetate and substituted amines, under controlled conditions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Adapting this method, researchers can substitute phenylhydrazine with methyl-substituted benzimidazole precursors. Key parameters include:

- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.

- Catalyst selection : Use acidic (e.g., HCl) or basic (e.g., NaOH) conditions depending on precursor stability.

- Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 75% for analogous compounds) .

To minimize impurities (e.g., desethyl or amide byproducts), ensure stoichiometric equivalence of reactants and inert atmosphere conditions .

Basic: How should researchers optimize purification techniques to achieve high-purity this compound?

Answer:

Purification strategies include:

- Recrystallization : Use ethanol or methanol as solvents due to the compound’s moderate solubility. For derivatives like 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate, recrystallization yields >95% purity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. LC-MS confirms molecular ion peaks (e.g., m/z 205 for the target compound) .

- Acid-base extraction : Leverage the carboxylic acid group’s pH-dependent solubility. Adjust to pH 2–3 for precipitation .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Advanced: How can crystallographic data refinement using SHELX software improve structural determination of benzimidazole derivatives?

Answer:

SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray crystallographic data. For example, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole was resolved with R factor = 0.039 using SHELX . Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 160 K to minimize thermal motion artifacts.

Structure Solution : SHELXD identifies heavy atom positions via dual-space methods .

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For derivatives, this resolves torsional angles (e.g., 178.5° for planar benzimidazole rings) .

Advanced: What experimental approaches resolve discrepancies in reported physicochemical properties of benzimidazole-based compounds?

Answer: Discrepancies in melting points or solubility often arise from polymorphic forms or solvent effects. For example:

- Melting Point Analysis : Use differential scanning calorimetry (DSC) to distinguish polymorphs. 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid HCl monohydrate melts at 313–315°C, while its free acid form may vary .

- Solubility Studies : Compare solubility in DMSO (high) vs. water (low) under standardized pH (e.g., phosphate buffer) .

- Crystallization Optimization : Slow evaporation from DMF/water yields single crystals for unambiguous XRD validation .

Advanced: What strategies are effective in analyzing synthetic byproducts and impurities in this compound synthesis?

Answer:

- LC-MS/MS : Detects trace impurities (e.g., desethyl byproducts at m/z 163) with limits of detection (LOD) <0.1% .

- 2D NMR : Correlates proton-carbon couplings to identify regioisomers (e.g., 4-carboxylic vs. 5-carboxylic acid derivatives) .

- Process Monitoring : In-line FTIR tracks reaction progress and intermediates, reducing impurity formation .

For example, a patented method reduced amide impurities (<0.05%) via controlled pH and temperature during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.